REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[CH2:12]OS(C)(=O)=O)=[CH:5][CH:4]=1.[C-:18]#[N:19].[Na+]>CS(C)=O>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[CH2:12][C:18]#[N:19])=[CH:5][CH:4]=1 |f:1.2|
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Name
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methanesulphonic acid (6-methoxyindan-1-ylmethyl) ester
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Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(C2=C1)COS(=O)(=O)C
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Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
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ice water
|
Quantity
|
200 mL
|
Type
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reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
by shaking with 100 ml of toluene each time
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 80° for 6 hours
|
Duration
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6 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times
|
Type
|
WASH
|
Details
|
subsequently washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
After removing the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCC(C2=C1)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |